4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide
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Overview
Description
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide is a heterocyclic compound that contains a thiadiazole ring, an azepane ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling Reactions: The final coupling of the thiadiazole and azepane rings can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: It is investigated for its applications in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-amine.
Uniqueness
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide is unique due to its combination of a thiadiazole ring and an azepane ring, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-3-5-11-15-16-12(20-11)14-13(18)17-8-4-6-10(19-2)7-9-17/h10H,3-9H2,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOJMGRMATPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)N2CCCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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